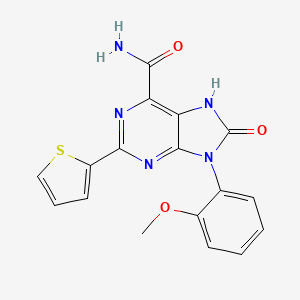

9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and a purine core structure

Properties

IUPAC Name |

9-(2-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S/c1-25-10-6-3-2-5-9(10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-7-4-8-26-11/h2-8H,1H3,(H2,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLIDKZZXQRXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with a methoxyphenyl-substituted thiophene carboxylic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of purine compounds exhibit significant antiviral properties. While specific data on the antiviral efficacy of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is limited, its structural analogs have shown promise against various RNA viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) .

Study Example:

A study focusing on related purine derivatives indicated that certain compounds demonstrated effective inhibition of viral polymerases with EC50 values in the low micromolar range. This suggests that this compound could be explored further for its potential antiviral applications .

Antioxidant Properties

The presence of the methoxyphenyl group in the compound is believed to enhance its ability to scavenge free radicals, contributing to its antioxidant properties. Research has shown that similar compounds effectively reduce oxidative stress markers in vitro .

Study Example:

In vitro studies have demonstrated that modifications in the phenyl ring can significantly enhance antioxidant activity, making this compound a candidate for further exploration in oxidative stress-related conditions .

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes involved in various disease processes. Notably, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammatory pathways .

Study Example:

Research on related compounds has shown effective inhibition against COX enzymes, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 9-(2-methoxyphenyl)-8-oxo-2-(furan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

- 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

- 9-(2-methoxyphenyl)-8-oxo-2-(benzothiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.

Biological Activity

The compound 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine core substituted with a methoxyphenyl group and a thiophene moiety. The presence of the oxo and carboxamide functional groups contributes to its biological activity.

Antiviral Activity

Recent studies have indicated that purine analogs, including this compound, exhibit antiviral properties. Specifically, research has explored their efficacy against viruses such as SARS-CoV-2. In vitro assays demonstrated that modifications in the purine structure can enhance antiviral activity by inhibiting viral replication mechanisms .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In various bioassays, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance, similar compounds have reported IC50 values in the low micromolar range against COX-2 . The anti-inflammatory potential suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary studies have indicated that derivatives of purine compounds may possess anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Some analogs have shown promising results in inhibiting cancer cell growth in vitro and in vivo .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways and viral replication.

- Molecular Interactions : Its structural components may facilitate binding to target proteins, disrupting their function.

- Cellular Uptake : The presence of polar functional groups enhances solubility and cellular uptake, potentially increasing bioavailability.

Case Studies

A notable case study involved testing the compound against various cancer cell lines where it exhibited selective cytotoxicity. The study reported an ED50 value indicating effective concentrations that resulted in significant cell death compared to standard chemotherapeutic agents .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide, and what purification methods are recommended?

- Methodology : Synthesis typically involves coupling reactions between substituted purine precursors and functionalized aryl/thiophene moieties. For example, thiophene incorporation may follow nucleophilic substitution or Suzuki-Miyaura cross-coupling, as seen in analogous purine derivatives . Purification often employs column chromatography (silica gel, gradient elution) or recrystallization from polar aprotic solvents like THF/dioxane . Confirm purity via HPLC (e.g., retention time analysis under acidic conditions) and LCMS (e.g., m/z matching calculated molecular weight) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, methoxyphenyl signals at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

- X-ray crystallography : For unambiguous confirmation of the 8-oxo purine core and substituent stereochemistry, if suitable crystals are obtained .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Based on EU-GHS/CLP classifications for structurally similar purines:

- Use PPE (gloves, lab coat, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

- Conduct reactions in a fume hood to mitigate inhalation hazards.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodology :

- Variable-temperature NMR : To assess dynamic effects (e.g., rotational barriers in the thiophene or methoxyphenyl groups).

- 2D NMR techniques : COSY, HSQC, and NOESY to assign overlapping signals and confirm spatial proximity of substituents .

- Comparative analysis : Cross-reference with published spectra of analogous 8-oxo purines (e.g., 9-methyl-2-methylthiohypoxanthine) to identify common artifacts .

Q. What experimental design strategies optimize the yield of the 8-oxo purine core during synthesis?

- Methodology :

- Factorial design : Test variables like temperature (60–85°C), catalyst loading (e.g., TMSOTf for glycosylation), and solvent polarity (CHCN vs. THF) to identify optimal conditions .

- Reaction monitoring : Use in-situ FTIR or LCMS to track intermediate formation (e.g., 8-oxo intermediate at ~1.5 min retention time under acidic HPLC conditions) .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding properties?

- Methodology :

- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites on the purine core for functionalization .

- Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) by aligning the thiophene and methoxyphenyl groups with hydrophobic pockets .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodology :

- Batch consistency checks : Verify compound purity (≥95% by HPLC) and stability (e.g., detect degradation via LCMS after storage).

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines to isolate compound-specific effects .

Methodological Framework Integration

Q. How can researchers align studies of this compound with broader theoretical frameworks (e.g., purine-based enzyme inhibition)?

- Approach :

- Link structural features (e.g., 8-oxo group, thiophene) to established mechanisms (e.g., adenosine deaminase inhibition).

- Design experiments to test hypotheses derived from prior work on related purines, such as 5-(thiophene-2-yl)-2'-deoxyuridine’s role in nucleotide analog research .

Q. What advanced techniques validate the compound’s mechanism of action in enzymatic assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.